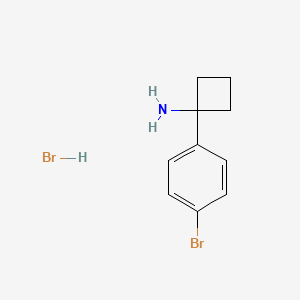

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide

Description

Historical Development and Discovery

The synthesis of 1-(4-bromophenyl)cyclobutan-1-amine hydrobromide (CAS 1193389-40-0) represents a milestone in cyclobutane derivative chemistry. While its exact discovery timeline remains undocumented in public literature, its emergence aligns with advancements in strained ring system synthesis during the early 21st century. The compound likely originated from methodologies similar to those described in cyclobutyl bromide syntheses, such as the acid-catalyzed ring expansion of cyclopropyl carbinol derivatives. Early routes to analogous structures involved photochemical [2+2] cycloadditions or thermal rearrangements, but modern approaches prioritize atom economy and purification efficiency.

Significance in Organic and Medicinal Chemistry

This compound’s strategic value arises from three structural features:

- Cyclobutane ring : Imparts kinetic stability while maintaining synthetic accessibility.

- 4-Bromophenyl group : Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Primary amine : Enables salt formation (hydrobromide) for improved crystallinity and solubility.

In drug discovery, its planar chiral cyclobutane core mimics bioactive conformations of acyclic chains, as demonstrated in protease inhibitors and kinase modulators. Enzymatic studies reveal that engineered P450 BM3 variants can selectively hydroxylate analogous cyclobutylamine substrates, underscoring their metabolic relevance.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrN·HBr | |

| Molecular Weight | 262.57 (free base) | |

| Key Reactivity Sites | Aromatic Br, Cyclobutane C-H |

Position in Cyclobutane Chemistry Research

Cyclobutanes occupy a unique niche due to their 90° bond angles and ~26 kcal/mol ring strain. This compound exemplifies two research frontiers:

- Strain-enabled reactivity : The ring’s distortion lowers activation energies for [4+2] cycloadditions, enabling access to polycyclic architectures.

- Stereochemical control : The amine group’s position allows for diastereoselective functionalization, critical for chiral drug synthesis.

Recent work has optimized its preparation via telescoped processes, avoiding intermediate isolation through in situ quenching of HBr byproducts.

Current Research Landscape and Challenges

Despite progress, key challenges persist:

- Stereoselective synthesis : Most routes yield racemic mixtures, necessitating chiral resolution.

- Functionalization selectivity : Competing reactivity at bromophenyl vs. cyclobutane positions complicates derivatization.

- Scalability : Traditional methods require stoichiometric HBr, generating corrosive waste.

Emerging solutions include:

- Biocatalytic approaches : Engineered enzymes achieve enantioselective aminations.

- Flow chemistry : Continuous processing mitigates exotherms during cyclobutane formation.

Ongoing studies focus on leveraging this scaffold in fragment-based drug design, capitalizing on its balanced lipophilicity (ClogP ≈ 2.1) and polar surface area (45 Ų). Its bromine atom further enables late-stage diversification via cross-coupling, positioning it as a multipurpose intermediate in lead optimization campaigns.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.BrH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZIUGIGVQDGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl group is treated with bromine under controlled conditions.

Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the brominated cyclobutane intermediate.

Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by treating the amine with hydrobromic acid.

Chemical Reactions Analysis

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxylamine, ammonia, alkyl halides.

Major products formed from these reactions include nitroso compounds, nitro compounds, phenyl derivatives, and various substituted cyclobutanes .

Scientific Research Applications

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic binding sites, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in ring size, substituents, and counterions (Table 1):

Table 1: Structural Comparison of Key Compounds

Key Observations:

Ring Size and Strain: Cyclopropane analogs (e.g., ) exhibit higher ring strain, increasing reactivity but reducing stability. Cyclobutane (target compound) offers a compromise between strain and conformational flexibility.

Substituent Effects: Halogenation: The 4-bromophenyl group is common across analogs. Fluorine substitution (e.g., ) introduces electronegativity, altering electronic properties and binding interactions. Methylene Bridging: Compounds like 3-[(4-bromophenyl)methyl]cyclobutan-1-amine () feature a methylene spacer, increasing steric bulk and altering spatial orientation.

Salt Forms :

- Hydrobromide vs. hydrochloride salts affect solubility and hygroscopicity. Hydrobromides may offer better solubility in polar solvents compared to hydrochlorides .

Biological Activity

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

IUPAC Name: this compound

CAS Number: 1951439-61-4

Molecular Formula: C10H12Br2N

Molecular Weight: 292.02 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in steroid metabolism and is a target for anti-inflammatory drugs.

- Receptor Modulation: It may also interact with various receptors involved in neurotransmission, potentially influencing mood and behavior.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with bromophenyl substitutions have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

| Compound | Cell Line | % Inhibition at 10 µM |

|---|---|---|

| 3g | Caco-2 | 65% |

| 3h | MDA-MB-231 | 60% |

| 3i | SK-MEL-30 | 55% |

These results suggest that the presence of the bromophenyl group enhances the anticancer activity of the compounds, possibly through enhanced lipophilicity and receptor binding affinity.

Antimicrobial Activity

In a high-throughput screening study aimed at identifying new antimicrobial agents against Mycobacterium tuberculosis, similar phenyl-substituted compounds demonstrated significant inhibitory effects. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclobutane ring could enhance potency while reducing cytotoxicity.

Case Studies

-

Inhibition of 11β-HSD:

A study focusing on the inhibitory activity against two isoforms of 11β-HSD highlighted that certain derivatives showed IC50 values as low as 0.07 µM for selective inhibition, indicating strong potential for therapeutic applications in metabolic disorders. -

Anticancer Efficacy:

Another investigation into the anticancer properties of related compounds found that those containing a bromophenyl moiety significantly inhibited cell viability in breast cancer (MDA-MB-231) and melanoma (SK-MEL-30) models, reinforcing the potential use of these compounds in cancer therapy.

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to stand out among similar compounds. For example:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| N-benzyl-N-methyl-thiazole | Thiazole derivative | Antimicrobial |

| N-benzyl-N-methyl-cyclopentylamine | Cyclopentane derivative | Anticancer |

| 4-(4-Bromophenyl)thiosemicarbazide | Thiosemicarbazide derivative | Antimicrobial |

The presence of the bromine atom in the phenyl group appears to enhance biological activity by increasing lipophilicity and facilitating better interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves three key steps: (1) bromination of a phenyl precursor, (2) cyclobutane ring formation via [2+2] cycloaddition or alkylation, and (3) amination followed by hydrobromide salt formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency .

- Temperature control : Cyclization steps often require low temperatures (−78°C to 0°C) to minimize side reactions .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution or palladium catalysts for cross-coupling reactions .

Yields >70% are achievable with rigorous exclusion of moisture and optimized stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using the aromatic region (δ 7.2–7.8 ppm for bromophenyl protons) and cyclobutane protons (δ 2.5–3.5 ppm). Integration ratios confirm substituent positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 259.0 (C₁₀H₁₂BrN⁺) and isotopic pattern for bromine .

- XRD : Resolve crystal packing and hydrogen bonding patterns using SHELX refinement (e.g., C–H⋯Br interactions in the hydrobromide salt) .

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids at 80–100°C in toluene/EtOH to functionalize the bromophenyl group .

- Amination : Selective substitution at the para position is hindered; instead, focus on modifying the cyclobutane amine group .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in a desiccator at 0–6°C to prevent hydroscopic degradation .

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Q. How can the solubility of this hydrobromide salt be optimized for biological assays?

- Methodological Answer :

- Solvent screening : Test DMSO (for stock solutions) and dilute in PBS (pH 7.4) or saline.

- Co-solvents : Add ≤5% Tween-80 or PEG-400 to enhance aqueous solubility without precipitation .

- Sonication : Use brief (5–10 min) sonication to disperse aggregates before assays .

Advanced Research Questions

Q. How can computational methods like Molecular Electron Density Theory (MEDT) predict regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer :

- MEDT Workflow : Calculate electron localization function (ELF) and localized orbital locator (LOL) to map nucleophilic/electrophilic regions. For example, the cyclobutane amine’s lone pair directs [3+2] cycloadditions to form pyrazole derivatives .

- Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for transition-state modeling .

- Validation : Compare computed activation energies (ΔG‡) with experimental yields (e.g., >80% regioselectivity for 1,3-dipolar additions) .

Q. What strategies resolve crystallographic disorder in the hydrobromide salt during structure refinement?

- Methodological Answer :

- SHELXTL : Apply PART commands to model disordered bromide ions. Use ISOR and DELU restraints to stabilize thermal parameters .

- Hydrogen Bonding Analysis : Identify C–H⋯Br interactions (2.8–3.2 Å) to guide packing corrections.

- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning common in cyclobutane derivatives .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Methodological Answer :

- pH Stability Studies : Conduct HPLC monitoring (C18 column, 254 nm) at pH 2–7. Degradation peaks at pH <4 suggest amine protonation and cyclobutane ring strain .

- DFT Calculations : Analyze ring strain energy (~25 kcal/mol for cyclobutane) and proton affinity of the amine group .

- Mitigation : Buffer solutions (pH 5–6) or lyophilization stabilize the compound for long-term storage .

Q. How does the compound interact with biological targets such as monoamine transporters?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]nisoxetine for norepinephrine transporter (NET) inhibition studies. IC₅₀ values <1 μM indicate high affinity .

- Molecular Docking : AutoDock Vina with NET homology models (PDB: 4XP4) to identify key residues (e.g., Tyr152) for binding .

- SAR Studies : Compare with 4-chlorophenyl analogs to assess halogen effects on potency .

Q. What advanced techniques characterize hydrogen-bonding networks in co-crystals of this compound?

- Methodological Answer :

- Graph Set Analysis : Assign patterns (e.g., R₂²(8) for amine-bromide dimers) using Mercury software .

- SC-XRD : Collect high-resolution (<1.0 Å) data to map weak C–H⋯π interactions (3.0–3.5 Å) .

- Thermal Analysis : DSC/TGA identifies phase transitions linked to H-bond breaking (endothermic peaks at 150–200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.